molecular formula C19H17N2+ B030759 Sempervirine CAS No. 6882-99-1

Sempervirine

Cat. No. B030759
CAS RN: 6882-99-1
M. Wt: 273.4 g/mol
InChI Key: UQVUEULZDJRMJR-UHFFFAOYSA-O
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Description

Synthesis Analysis

Sempervirine and its analogues can be synthesized using various methods, including Sonogashira and Larock Pd-catalyzed reactions. A novel route to sempervirol, a related compound, involves condensation of β-cyclocitral with specific chlorides, leading to a series of chemical transformations into the desired product. Microwave-assisted synthesis techniques have also been applied, notably in the expedited synthesis of sempervirine through Westphal condensation (Pan et al., 2016); (Matsumoto et al., 1976); (Rao et al., 2013).

Molecular Structure Analysis

The structure of sempervirine has been determined through various methods, leading to the establishment of its complex molecular framework. Advanced techniques, including high-resolution NMR and decoupling experiments, have elucidated the structure and stereochemistry of sempervirine and related compounds (Bentley & Stevens, 1949); (Schun & Cordell, 1985).

Chemical Reactions and Properties

Sempervirine participates in various chemical reactions, indicating its reactive nature and functional versatility. It has been studied in the context of its binding to DNA and interaction with different biological molecules. Notably, sempervirine's interaction with DNA has been analyzed, showing unique binding modes and biological implications (Caprasse & Houssier, 1984); (Burns, 1974).

Physical Properties Analysis

While specific detailed analyses of sempervirine's physical properties are less common in the literature, the compound's solubility, melting point, and other physical characteristics can be inferred from its molecular structure and synthesis methods.

Chemical Properties Analysis

Sempervirine's chemical properties, such as its reactivity, stability, and interaction with other chemical entities, are derived from its complex structure. Studies have focused on its synthesis and transformation, shedding light on its reactive sites and chemical behavior in different environments (Lipińska, 2002); (Gribble et al., 1988).

Scientific Research Applications

  • DNA Interaction : Sempervirine can unwind circular DNA, aiding in the study of DNA replication (Caprasse & Houssier, 1984).

  • Neurological Effects : Research on Gelsemium sempervirens, which contains sempervirine, suggests it down-regulates neuronal excitatory signaling, indicating potential anxiolytic and analgesic actions (Olioso et al., 2014).

  • Cancer Research : Sempervirine inhibits the growth of glioma cancer by inducing G2/M phase arrest and blocking the Akt/mTOR signaling pathway (Li et al., 2021). It also shows potential as an anticancer agent, particularly in the treatment of lymphoma and Ehrlich ascites carcinoma in mice (Beljanski & Beljanski, 1986). Additionally, sempervirine's non-genotoxic anticancer properties include inhibiting RNA polymerase I transcription in tumor cells (Caggiano et al., 2020).

  • Behavioral Studies : Homeopathic doses of G. sempervirens improve exploratory behavior and reduce neophobia in mice (Bellavite et al., 2011).

  • Antimicrobial and Antiviral Properties : Sempervirine has shown antimycobacterial activity (Tosun et al., 2004) and antiviral activity against tobacco mosaic virus (Xiaojiang, 2013).

  • Stress and Anxiety Research : Studies indicate that G. sempervirens, which includes sempervirine, reduces anxiety and fear in mice without causing sedation, similar to conventional anxiolytic drugs (Bellavite, 2011).

  • Synthesis and Drug Development : Sempervirine can be synthesized using microwave-assisted Westphal condensation, making it a potent lead in anticancer therapeutics (Rao et al., 2013).

Safety And Hazards

Sempervirine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

16,17,18,19-tetrahydro-3H-yohimban-13-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUEULZDJRMJR-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902228
Record name NoName_1452
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sempervirine cation

CAS RN

6882-99-1
Record name 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6882-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sempervirine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SEMPERVIRINE CATION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
599
Citations
R Yue, H Liu, Y Huang, J Wang, D Shi, Y Su… - Frontiers in …, 2021 - frontiersin.org
… We demonstrated that sempervirine induced HCC cells … Furthermore, sempervirine inhibited HCC tumor growth and … Our findings justified that the active compound sempervirine …
Number of citations: 7 www.frontiersin.org
TM Lipińska - Tetrahedron, 2006 - Elsevier
Total synthesis of the two series of new pentacycilc cycloalk[g]indolo[2,3-a]quinolizine alkaloids (modified sempervirine possessing the wide range of activity), has been elaborated in …
Number of citations: 40 www.sciencedirect.com
G Li, Y Zhong, W Wang, X Jia, H Zhu, W Jiang… - Frontiers in …, 2021 - frontiersin.org
The potential antitumor effects of sempervirine (SPV), an alkaloid compound derived from the traditional Chinese medicine Gelsemium elegans Benth., on different malignant tumors …
Number of citations: 4 www.frontiersin.org
C Caggiano, E Guida, F Todaro, P Bielli, M Mori… - Cell Death …, 2020 - nature.com
… We found that sempervirine not only affects cell growth of p53… cells, we found that sempervirine induced nucleolar remodeling and … Finally, we show that sempervirine is able to enter the …
Number of citations: 12 www.nature.com
M Caprasse, C Houssier - Biochimie, 1984 - Elsevier
The mode of binding of 5,6-dihydroflavopereirine and sempervirine to DNA has been investigated by absorption spectrophotometry, circular and electric linear dichroism, fluorescence …
Number of citations: 18 www.sciencedirect.com
GA Swan - Journal of the Chemical Society (Resumed), 1949 - pubs.rsc.org
… cit.) for sempervirine ; and, although there is some difference … than sempervirine, for which Prelog quotes pK -10.6 in water. … Accordingly, compounds (I), (111) , and sempervirine were …
Number of citations: 15 pubs.rsc.org
KT Potts, GS Mattingly - The Journal of Organic Chemistry, 1968 - ACS Publications
… the characteristic ultraviolet absorption spectrum of the sempervirine system. 6’6 Analytical and … Final confirmation was obtained by its conver-sion into sempervirine by hydrolysis and …
Number of citations: 17 pubs.acs.org
AE Stevenson, LE Sayre - The Journal of the American Pharmaceutical …, 1915 - Elsevier
The authors give a method of separating “Sempervirine” from a mixture of the combined alkaloids of gelsemium root, by means of converting the alkaloid into the nitrate which is quite …
Number of citations: 6 www.sciencedirect.com
GA Swan - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… McLamore’s elegant synthesis of the sempervirine methosalts has been extended to the alkaloid … in the synthesis of sempervirine. A synthesis of the alkaloid is, however, now reported. …
Number of citations: 13 pubs.rsc.org
GA Swan - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… 379) describing the synthesis of sempervirine methosalts, came to hand. The synthesis of (I) by a number of possible routes has been investigated; but all proved unpromising and were …
Number of citations: 2 pubs.rsc.org

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